molecular formula C11H18BrN5OS B279718 2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-ethylhydrazinecarbothioamide

2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-ethylhydrazinecarbothioamide

Cat. No. B279718
M. Wt: 348.27 g/mol
InChI Key: NNHQDXZETGPJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-ethylhydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

The exact mechanism of action of 2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-ethylhydrazinecarbothioamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-ethylhydrazinecarbothioamide can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the replication of certain viruses and bacteria. Additionally, it has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-ethylhydrazinecarbothioamide in lab experiments is its potent activity against cancer cells, viruses, and bacteria. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are several future directions for research involving 2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-ethylhydrazinecarbothioamide. One area of interest is its potential as a therapeutic agent for cancer, viral, and bacterial infections. Another area of research is its use as a tool for studying the mechanism of action of various enzymes and proteins. Additionally, there is potential for the development of new derivatives of this compound with improved potency and selectivity.

Synthesis Methods

The synthesis of 2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-ethylhydrazinecarbothioamide involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with thiosemicarbazide in the presence of ethyl chloroformate. The resulting compound is then reacted with ethyl hydrazinecarbothioamide to yield the final product.

Scientific Research Applications

2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-ethylhydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. It has been found to have anticancer, antiviral, and antibacterial properties. It has also been used as a tool for studying the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoylamino]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrN5OS/c1-4-13-11(19)15-14-9(18)5-6-17-8(3)10(12)7(2)16-17/h4-6H2,1-3H3,(H,14,18)(H2,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHQDXZETGPJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)CCN1C(=C(C(=N1)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrN5OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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